molecular formula C10H2F19NO B1304041 Perfluorodecanamide CAS No. 307-40-4

Perfluorodecanamide

Cat. No. B1304041
CAS RN: 307-40-4
M. Wt: 513.1 g/mol
InChI Key: ZNCMYBRWOIPANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorodecanamide is a chemical compound that falls within the broader category of perfluorinated and semifluorinated polymers. These compounds are characterized by their perfluoroalkyl and/or semifluoroalkyl side chains, typically denoted as a CF3(CF2)m−1(CH2)n moiety. The unique properties of this compound, such as low surface energy, high thermal stability, and chemical inertness, make it an interesting subject for various applications in materials science and chemical synthesis .

Synthesis Analysis

The synthesis of this compound and related compounds involves several methodologies. One approach utilizes living/controlled polymerization to create well-defined structures, including homopolymers and block copolymers with perfluoroalkyl segments . Another method employs perfluoro acid anhydrides as a source for perfluoroalkylation, leading to the formation of perfluoroalkylated N-heterocycles, which are valuable in the development of drug candidates and agrochemicals . Additionally, perfluoroalkyl sulfides, which could be precursors to this compound, are synthesized using thiosulfonates with perfluoroalkylating reagents under mild conditions .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related perfluorinated compounds can be characterized using techniques such as X-ray crystallography, as demonstrated in the synthesis of macrocycles from perfluoro-4-isopropylpyridine . These structural analyses are crucial for understanding the properties and reactivity of perfluorinated compounds.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For instance, perfluoroalkylated benzenes and pyridines can be synthesized through a cationic Rh(I)/modified BINAP-catalyzed [2 + 2 + 2] cycloaddition, which is chemo- and regioselective . The perfluoroalkylsulfonyl (PFS) linker has been used for the deoxygenation of phenols, showcasing the versatility of perfluorinated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are inferred from the general characteristics of perfluorinated polymers. These materials exhibit remarkably low surface energies, low friction coefficients, and strong incompatibility with conventional hydrocarbon-based polymers. They are also known for their high thermal stability and chemical inertness, which make them suitable for high-performance applications . The self-organization of polymers with perfluorinated components leads to the formation of nanoscale molecular assemblies, which can be manipulated by non-FL polymer chains to change shape, form, and size .

Scientific Research Applications

Artificial Blood Substitute

Perfluorodecanamide derivatives, specifically Perfluorodecalin (a perfluorocarbon), have been explored for their potential as artificial blood substitutes due to their capacity to dissolve and transport large amounts of oxygen. Clinical studies conducted in Japan involving a blood substitute named Fluosol-DA, an emulsified mixture of perfluorodecalin and perfluorotripropylamine, demonstrated promising oxygen-supplying effects. This research marked an important step in developing safe and effective blood substitutes, although additional trials were suggested to ensure safety and efficacy (Mitsuno, Ohyanagi, & Naito, 1982).

Ophthalmic Surgery

Perfluorodecalin (PFD) has found applications in ophthalmic surgery as a tool for maneuvering intraocular tissues and as a short- or medium-term vitreous substitute. It's known for its high specific weight and immiscibility with water. Studies on primary cultures of rat retina revealed that PFD could modify the arrangement of retinal cells and induce loss of neurites, suggesting its significant impact on retinal tissue during ophthalmic procedures (Malchiodi-Albedi et al., 1998).

Photodynamic Therapy in Cancer Treatment

This compound derivatives have also been investigated for enhancing the efficacy of photodynamic therapy, a treatment method that uses photosensitizing agents alongside light to kill cancer cells. The presence of perfluorocarbons like perfluorodecalin was found to significantly enhance the oxygenation of tumor tissue, thereby increasing the efficiency of photodynamic therapy. This approach is particularly promising for treating bladder urothelial carcinoma lesions, given the specific accumulation of hypericin (a photosensitizing agent) in these lesions and the suitability of the bladder for instillation with perfluorocarbons (Kamuhabwa, Huygens, Roskams, & de Witte, 2006).

Ultrasound Imaging

Perfluorodecalin and related perfluorochemicals (PFCs) have been utilized as contrast agents in ultrasound imaging to enhance the visualization of structures or fluids within the body. Studies have shown that PFCs like Fluosol-DA 20% can produce significant enhancement of liver, spleen, and tumor visibility during ultrasound imaging, facilitating the detection of lesions and improving diagnostic accuracy (Mattrey et al., 1987).

Safety and Hazards

Perfluorodecanamide is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .

Biochemical Analysis

Biochemical Properties

Perfluorodecanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver. These interactions lead to the modulation of lipid metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . Additionally, this compound can influence the activity of glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to oxidative stress and lipid peroxidation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit caspase-1 activation and decrease the mRNA levels of NLRP1, NLRP3, and NLRC4, thereby suppressing inflammasome assembly and immune response in liver cells . This compound also affects the differentiation of Th1 cells, leading to altered immune function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to PPARα, leading to the activation of lipid metabolism pathways . It also increases the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . Furthermore, this compound can inhibit the activity of certain enzymes, leading to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can have long-term effects on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential adverse effects . Long-term exposure to this compound has been associated with immune suppression and oxidative stress in liver cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, immune suppression, and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in toxicity and adverse outcomes . High doses of this compound can also lead to tumor promotion and reproductive toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism and oxidative stress pathways. It interacts with enzymes such as cytochrome P450 and PPARα, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to oxidative damage and cellular dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins and be transported via the bloodstream to different tissues . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be localized to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCMYBRWOIPANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382068
Record name nonadecafluorodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307-40-4
Record name nonadecafluorodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorodecanamide
Reactant of Route 2
Perfluorodecanamide
Reactant of Route 3
Perfluorodecanamide
Reactant of Route 4
Perfluorodecanamide
Reactant of Route 5
Reactant of Route 5
Perfluorodecanamide
Reactant of Route 6
Reactant of Route 6
Perfluorodecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.